4,5-Dihydroxy-2-nitrobenzaldehyde

概要

説明

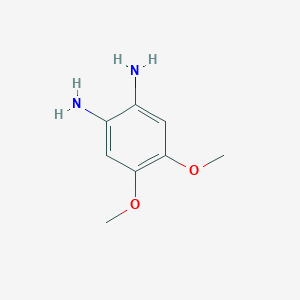

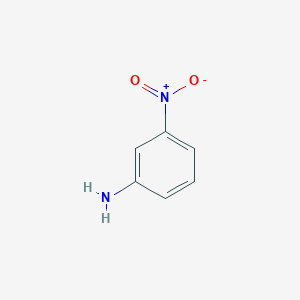

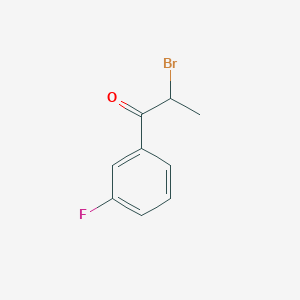

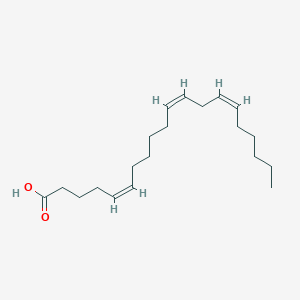

4,5-Dihydroxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H5NO4 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of 4,5-Dihydroxy-2-nitrobenzaldehyde involves the acid-catalyzed cyclocondensation of aqueous glyoxal with N-heteroaryl-N’-phenylureas . The reaction conditions include the use of boron tribromide in dichloromethane at 0 - 20℃ for 4.5 hours .Molecular Structure Analysis

The molecular structure of 4,5-Dihydroxy-2-nitrobenzaldehyde consists of 12 heavy atoms and 6 aromatic heavy atoms . The InChI Key is PTVFUHTYJLKEDZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 167.12 . It exhibits high GI absorption and is not BBB permeant . It is not an inhibitor of various cytochrome P450 enzymes . Its water solubility ranges from very soluble to soluble .科学的研究の応用

Synthesis of Molybdenum Complexes

One of the significant applications of 4,5-Dihydroxy-2-nitrobenzaldehyde is in the synthesis of molybdenum complexes. These complexes are coordinated with an aroyl hydrazone-type ligand (H 2 L), which is generated through the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide . The synthesis yields two types of mononuclear complexes, specifically [MoO 2 (L) (MeOH)] and [MoO 2 (L) (H 2 O)], as well as a bipyridine-bridged dinuclear complex, [(MoO 2 (L)) 2 (4,4’-bpy)] .

Potential Oxidation Catalysts

The synthesized molybdenum complexes have been tested as catalysts in the epoxidation of cyclooctene and the oxidation of linalool . Among these, the water-coordinated mononuclear complex, [MoO 2 (L) (H 2 O)], demonstrated superior electrical and catalytic properties .

Semiconductors

The molybdenum complexes derived from 4,5-Dihydroxy-2-nitrobenzaldehyde have potential applications as semiconductors . Solid-state impedance spectroscopy (SS-IS) was employed to investigate the electrical properties of these complexes .

作用機序

Target of Action

The primary target of 4,5-Dihydroxy-2-nitrobenzaldehyde (DHNB) is Xanthine Oxidase (XOD) . XOD is an enzyme that plays a crucial role in the production of uric acid, the metabolic product of purines .

Mode of Action

DHNB interacts with XOD and inhibits its activity . This interaction results in a decrease in the production of uric acid .

Biochemical Pathways

The inhibition of XOD by DHNB affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting XOD, DHNB reduces the production of uric acid, thereby affecting the downstream effects associated with uric acid accumulation, such as hyperuricemia and gout .

Result of Action

The inhibition of XOD by DHNB leads to a reduction in uric acid production . In a mouse model of acute hyperuricemia, DHNB effectively controlled the serum uric acid content and significantly inhibited serum XOD activity . This indicates that DHNB could potentially be used as a therapeutic agent for conditions related to high levels of uric acid, such as hyperuricemia and gout .

Safety and Hazards

特性

IUPAC Name |

4,5-dihydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-6(10)7(11)2-5(4)8(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAAKNQPCGUCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydroxy-2-nitrobenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 4,5-dihydroxy-2-nitrobenzaldehyde not detected in the reaction of caffeic acid with nitrite despite previous reports suggesting its formation?

A1: Previous studies might have used different reaction conditions or analytical techniques that led to the misidentification of 4,5-dihydroxy-2-nitrobenzaldehyde. This study [] employed a range of conditions (varying pH and concentrations) and did not find any evidence of its formation. The researchers meticulously characterized the reaction products, revealing a different reaction pathway leading to oxime derivatives, 3,4-dihydroxybenzaldehyde, 3,4-dihydroxybenzoic acid, and other products, instead of the anticipated ring nitration product. This highlights the importance of carefully controlled experiments and accurate product identification in chemical synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)